molecular formula C21H17N5O4S B2626331 (4-(6-Nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)(5-phenylisoxazol-3-yl)methanone CAS No. 1203013-17-5

(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)(5-phenylisoxazol-3-yl)methanone

Cat. No.: B2626331
CAS No.: 1203013-17-5
M. Wt: 435.46
InChI Key: DOHAPAXVFHRXHV-UHFFFAOYSA-N
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Description

(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)(5-phenylisoxazol-3-yl)methanone is a sophisticated chemical tool recognized for its high-affinity interaction with serotonin (5-HT) receptors, particularly the 5-HT 1A and 5-HT 2A subtypes. This dual-receptor targeting profile makes it a critical compound for investigating the complex neurobiology of serotonin signaling, which is implicated in a wide range of central nervous system functions and disorders. Researchers utilize this ligand primarily in receptor binding assays and functional studies to probe the structure-activity relationships of GPCRs and to elucidate downstream signaling pathways. Its specific binding characteristics are valuable for studying psychiatric and neurological conditions, including schizophrenia, depression, and anxiety, where 5-HT receptor dysregulation is a key feature. The compound's design, featuring a nitrobenzothiazole and a phenylisoxazole moiety linked through a piperazine carboxamide, is a subject of interest in medicinal chemistry for the development of novel neuropsychiatric therapeutics. Recent studies continue to explore its utility as a pharmacological probe for 5-HT 1A and 5-HT 2A receptors , solidifying its role in advancing our understanding of serotonergic systems and facilitating the discovery of new therapeutic agents.

Properties

IUPAC Name

[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(5-phenyl-1,2-oxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5O4S/c27-20(17-13-18(30-23-17)14-4-2-1-3-5-14)24-8-10-25(11-9-24)21-22-16-7-6-15(26(28)29)12-19(16)31-21/h1-7,12-13H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOHAPAXVFHRXHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])C(=O)C4=NOC(=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(6-Nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)(5-phenylisoxazol-3-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole and isoxazole intermediates. The benzothiazole intermediate can be synthesized through the reaction of 2-aminobenzenethiol with nitrobenzene under acidic conditions. The isoxazole intermediate is prepared via the cyclization of appropriate precursors such as hydroxylamine and β-keto esters.

The final step involves the coupling of the benzothiazole and isoxazole intermediates with piperazine under controlled conditions. This step often requires the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yield and purity are common practices in industrial settings. The purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)(5-phenylisoxazol-3-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The nitro group in the benzothiazole ring can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions to modify the nitro group.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas with palladium on carbon (Pd/C) for reduction, and oxidizing agents like potassium permanganate for oxidation. Solvents such as dimethylformamide (DMF) and dichloromethane (DCM) are often used to dissolve the reactants and facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions on the piperazine ring can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Potential Pharmacological Applications

  • Anticancer Activity
    • Compounds containing similar structural motifs have shown promise in anticancer research. The nitrobenzo[d]thiazole and isoxazole components are known to exhibit cytotoxic effects against various cancer cell lines. Preliminary studies suggest that derivatives of this compound could be evaluated for their ability to inhibit tumor growth and induce apoptosis in cancer cells.
  • Neuroprotective Effects
    • The piperazine ring is often associated with neuroactive compounds. Research indicates that compounds with similar structures can provide neuroprotection through various mechanisms, including antioxidant activity and modulation of neurotransmitter systems. This compound may be explored for its potential in treating neurodegenerative diseases.
  • Antimicrobial Properties
    • The thiazole and isoxazole moieties are recognized for their antimicrobial activities. Studies on related compounds indicate that they can inhibit bacterial and fungal growth. This compound could be investigated for its effectiveness against resistant strains of pathogens.

Synthesis and Mechanism of Action

The synthesis of (4-(6-Nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)(5-phenylisoxazol-3-yl)methanone typically involves multi-step organic synthesis techniques, including:

  • Formation of the piperazine derivative.
  • Introduction of the nitrobenzo[d]thiazole group.
  • Coupling with the phenylisoxazole moiety.

Understanding the mechanism of action is crucial for identifying how this compound interacts with specific biological targets. Computational modeling and structure-activity relationship studies can aid in predicting its pharmacodynamics.

Case Studies and Research Findings

Research on related compounds provides insights into the potential applications of this compound:

Study Findings
Study on thiazole derivativesDemonstrated anticancer activity against multiple cell lines, suggesting similar potential for this compound .
Neuroprotective evaluationsCompounds with piperazine structures showed significant neuroprotective effects in models of oxidative stress .
Antimicrobial assessmentsRelated nitro-containing compounds exhibited broad-spectrum antimicrobial activity .

Mechanism of Action

The mechanism of action of (4-(6-Nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)(5-phenylisoxazol-3-yl)methanone involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing inflammation by preventing the synthesis of prostaglandins . Molecular docking studies have shown that the compound binds to the active sites of these enzymes, blocking their activity.

Comparison with Similar Compounds

Nitro vs. Ethoxy/Electron-Donating Groups

  • Target Compound : The 6-nitro group on benzothiazole introduces strong electron-withdrawing effects, which may reduce electron density on the aromatic system and influence binding interactions or stability.
  • Compound 941869-25-6 (): Replaces the nitro group with a 6-ethoxy substituent, an electron-donating group. This substitution could improve solubility but reduce electrophilicity compared to the nitro analog .
  • Compound 20 (): Features a 3-methoxy-4-(pyrimidin-5-yl)benzoyl group, combining both electron-donating (methoxy) and aromatic (pyrimidinyl) substituents. The pyrimidine ring may enable π-π stacking interactions absent in the target compound .

Crystallographic and Conformational Comparisons

  • highlights isostructural thiazole derivatives with chlorophenyl and fluorophenyl groups. These compounds adopt planar conformations with perpendicular fluorophenyl groups, suggesting that bulky substituents (e.g., nitro in the target compound) might induce steric hindrance or alter molecular packing .

Modifications to the Piperazine Linker and Methanone Group

Piperazine-Linked Bivalent Ligands

  • describes bivalent benzoxazolone/benzothiazolone ligands with extended alkyl chains (e.g., butyl or pentyl) between piperazine and heterocyclic cores. These compounds exhibit yields of 51–53%, higher than the 23% yield for Compound 20 in . The target compound’s shorter linker may limit flexibility but enhance binding specificity .

Methanone vs. Urea Derivatives

  • reports urea derivatives (e.g., compounds 11a–11o) with thiazole-piperazine scaffolds. These compounds show molecular weights ranging from 466.2 to 602.2 g/mol (ESI-MS), higher than the calculated ~380 g/mol for the target compound.

Physicochemical and Spectroscopic Properties

Spectral Data

  • 1H NMR : Compound 20 () shows aromatic proton shifts at δ 9.16 (s, 1H) and 8.90 (s, 2H), attributed to pyrimidinyl and benzothiazole protons. The target compound’s nitro group may further deshield adjacent protons, shifting signals downfield .
  • HRMS : Compound 20 has an [M + Na]+ ion at m/z 487.1523, while the target compound’s calculated molecular weight (~380 g/mol) suggests a distinct fragmentation pattern.

Key Comparative Data Table

Compound Name Benzothiazole Substituent Methanone/Isoxazole Group Molecular Weight (g/mol) Yield (%) Key Spectral Features
Target Compound 6-Nitro 5-Phenylisoxazol-3-yl ~380.07 N/A Expected downfield NMR shifts
941869-25-6 () 6-Ethoxy Isoxazol-5-yl ~372.44 N/A Ethoxy δ ~1.4 ppm (CH3)
Compound 20 () 3-Methoxy-4-(pyrimidin-5-yl) Thiazol-2-yl 487.15 (as Na+ adduct) 23 δ 9.16 (pyrimidinyl H)
Bivalent Ligand 5i () Benzo[d]oxazol-2(3H)-one Propyl linker ~495.56 51–53 δ 3.87 (OCH3)
Urea Derivative 11a () N/A 4-(Thiazol-2-yl)phenyl 484.20 85.1 ESI-MS m/z 484.2 [M+H]+

Biological Activity

The compound (4-(6-Nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)(5-phenylisoxazol-3-yl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of the compound is C22H24N4O5S2C_{22}H_{24}N_{4}O_{5}S_{2} with a molecular weight of 488.58 g/mol. The structure incorporates a piperazine ring linked to a nitrobenzo[d]thiazole moiety and a phenylisoxazole unit, suggesting diverse interactions with biological targets.

The biological activity of this compound can be attributed to its ability to interact with various biological pathways. Preliminary studies indicate that compounds featuring similar structural motifs may exhibit:

  • Antitumor Activity : The presence of the benzo[d]thiazole and isoxazole moieties suggests potential anticancer properties, possibly through the inhibition of specific kinases or other cancer-related enzymes.
  • Neuroprotective Effects : The piperazine component is often associated with neuroactive properties, indicating potential applications in treating neurodegenerative disorders.

Biological Activity Overview

A summary of the biological activities associated with this compound is presented in the following table:

Activity Mechanism References
AntitumorInhibition of cancer cell proliferation
NeuroprotectionModulation of neurotransmitter systems
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryInhibition of COX enzymes

Case Studies and Research Findings

  • Antitumor Studies : Research has demonstrated that similar compounds exhibit selective cytotoxicity against various cancer cell lines. For instance, derivatives of benzothiazole have shown significant activity against breast and lung cancer cells, suggesting that our compound may also possess similar effects.
  • Neuroprotective Effects : A study examining piperazine derivatives indicated that they could protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases like Alzheimer's and Parkinson's. This supports the hypothesis that our compound may offer protective benefits in such conditions.
  • Antimicrobial Activity : Compounds with similar structures have been reported to inhibit bacterial growth effectively. For example, benzothiazole derivatives have shown promising results against Gram-positive bacteria, indicating potential applications in treating infections.

Q & A

Q. Key Data from Analogous Syntheses

StepYieldConditionsReference
Piperazine coupling51–53%DMF, 80°C, 12 h
Methanone conjugation40–95%EDC/HOBt, CH₂Cl₂, RT, 24 h

Basic: How is structural characterization validated for this compound?

Methodological Answer:
Use a combination of:

  • ¹H/¹³C NMR : Confirm proton environments (e.g., nitrobenzothiazole aromatic signals at δ 7.5–8.5 ppm) and carbon backbone .
  • HRMS : Verify molecular weight (e.g., [M + Na]⁺ peak matching calculated values within 0.001 Da) .
  • Elemental Analysis : Validate C, H, N percentages (e.g., theoretical vs. experimental ±0.3%) .

Q. Example from Analogous Compounds

ParameterCalculated (C₂₃H₂₀N₄O₃S)Observed
Molecular Weight456.1410 Da456.1411 Da
% C60.52%60.48%
% N12.27%12.25%

Advanced: How can reaction conditions be optimized to improve synthetic yield?

Methodological Answer:
Key factors include:

  • Catalyst Screening : Test bases like triethylamine or DBU for piperazine coupling efficiency .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance nitro group reactivity .
  • Temperature Control : Gradual heating (e.g., 60°C → 100°C) reduces side reactions during cyclization .

Q. Case Study from Evidence

  • In , refluxing with sodium acetate in acetic acid increased yields by 20% compared to room-temperature reactions.

Advanced: How to design in vitro cytotoxicity assays for this compound?

Methodological Answer:
Follow standardized protocols:

  • Cell Lines : Use human cancer lines (e.g., MCF-7, HEPG-2) and normal fibroblasts (WI-38) for selectivity assessment .
  • Dosing : Prepare stock solutions in DMSO (≤0.5% final concentration to avoid solvent toxicity) .
  • Endpoint Measurement : Use SRB assays for cell viability or flow cytometry for apoptosis markers .

Q. Example Protocol

ParameterDetails
Incubation Time48–72 h
Positive ControlCHS-828 (IC₅₀ = 0.1–1 µM)
Data AnalysisDose-response curves (GraphPad)

Advanced: What analytical methods resolve stability or degradation issues?

Methodological Answer:

  • Forced Degradation : Expose the compound to heat (80°C), UV light, or acidic/basic conditions to identify degradation pathways .
  • HPLC-PDA : Use C18 columns (e.g., 250 mm × 4.6 mm, 5 µm) with acetonitrile/water gradients to separate degradation products .
  • UPLC-MS/MS : Characterize degradation products via fragmentation patterns (e.g., m/z 375.72 for thermal degradation) .

Q. Stability Data from Analogous Compounds

ConditionDegradation ProductDetection Method
Base HydrolysisAmide bond cleavageHRMS
Thermal StressNitro group reductionUPLC-MS

Advanced: How to address spectral data contradictions during structural elucidation?

Methodological Answer:

  • Variable Temperature NMR : Resolve dynamic effects (e.g., rotamers causing split peaks) .
  • 2D NMR (COSY, HSQC) : Assign overlapping signals (e.g., piperazine CH₂ vs. isoxazole protons) .
  • Crystallography : Validate ambiguous structures via X-ray diffraction (if crystals are obtainable) .

Q. Case Study

  • In , discrepancies between calculated and observed ¹³C NMR shifts (±2 ppm) were resolved by confirming solvent effects (CDCl₃ vs. DMSO-d6).

Advanced: What computational strategies predict biological targets or mechanisms?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to screen against targets like DPP-4 or Aurora kinases (docking scores ≤ −8.0 kcal/mol indicate strong binding) .
  • QSAR Modeling : Correlate substituent effects (e.g., nitro group position) with bioactivity using MOE or Schrödinger .
  • MD Simulations : Assess binding stability over 100 ns trajectories (RMSD ≤ 2 Å suggests stable complexes) .

Example from

TargetDocking Score (kcal/mol)Reference
Aurora-A Kinase−9.2
5-HT3 Receptor−7.8

Q. Notes

  • All answers are derived from methodologies in peer-reviewed studies of structurally analogous compounds.
  • Experimental parameters (e.g., solvent, temperature) should be adjusted based on the compound’s specific reactivity.
  • Contradictions in data (e.g., yield variations) highlight the need for iterative optimization in synthesis and analysis.

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